molecular formula C17H14N2O2 B11846923 4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- CAS No. 14133-25-6

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl-

Cat. No.: B11846923
CAS No.: 14133-25-6
M. Wt: 278.30 g/mol
InChI Key: PAOUYWMVYWRKTM-UHFFFAOYSA-N
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Description

3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one typically involves the condensation of 4-acetylbenzoic acid with 2-methyl-3,1-benzoxazin-4-one. The reaction is carried out in the presence of a suitable catalyst, such as polyphosphoric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of kinases or other signaling molecules involved in cell proliferation and survival, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4(3h)-one: Lacks the 4-acetylphenyl group, which may result in different biological activities.

    4-acetylphenylquinazolin-4(3h)-one: Lacks the 2-methyl group, potentially altering its chemical and biological properties.

    3-(4-bromophenyl)-2-methylquinazolin-4(3h)-one: Substitution of the acetyl group with a bromine atom can significantly change its reactivity and applications.

Uniqueness

The presence of both the 4-acetylphenyl and 2-methyl groups in 3-(4-acetylphenyl)-2-methylquinazolin-4(3h)-one contributes to its unique chemical and biological properties. These substituents may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

CAS No.

14133-25-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-(4-acetylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H14N2O2/c1-11(20)13-7-9-14(10-8-13)19-12(2)18-16-6-4-3-5-15(16)17(19)21/h3-10H,1-2H3

InChI Key

PAOUYWMVYWRKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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